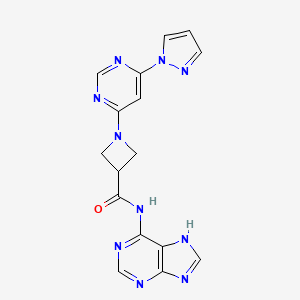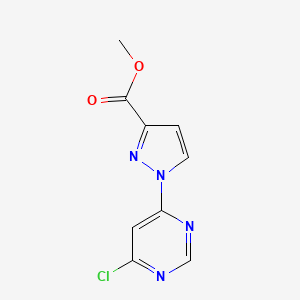![molecular formula C19H14F2N6OS B2891474 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 863457-68-5](/img/structure/B2891474.png)
2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . A common method involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , has been analyzed using quantitative structure–activity relationship (QSAR) studies . These studies are based on descriptors selected from a pool of descriptors, and four QSAR models were established .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied . The process involves a one-pot, three-step cascade process engaging five reactive centers .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be predicted using QSAR models . These models are based on descriptors selected from a pool of descriptors .Applications De Recherche Scientifique
Affinity and Selectivity Towards Biological Targets
Research has shown that derivatives of 1,2,3-triazolo[4,5-d]pyrimidines exhibit significant affinity and selectivity towards adenosine receptors, particularly the A1 receptor subtype. For instance, compounds with specific fluorobenzyl substituents have demonstrated high affinity, highlighting the influence of fluorine positioning on biological activity. These findings suggest potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial (Betti et al., 1999).
Synthesis and Evaluation of Novel Compounds
The compound and its analogs have been utilized as precursors for synthesizing a range of novel derivatives, aiming to explore their potential as antimicrobial, anticonvulsant, and anticancer agents. For example, derivatives have been synthesized and evaluated for their activity against specific cancer cell lines and microbial strains, demonstrating the versatility of this compound as a scaffold for developing new therapeutic agents with varied biological activities (Farghaly & Hassaneen, 2013).
Development of Radioligands for Imaging
Derivatives of the compound have also been explored for their potential in imaging applications, such as the development of selective radioligands for positron emission tomography (PET). This research avenue is particularly relevant for tracking the expression of proteins or receptors in various diseases, aiding in both diagnosis and the monitoring of therapeutic responses (Dollé et al., 2008).
Methodological Advances in Drug Synthesis
The compound's structure has been a basis for methodological studies aimed at improving synthetic routes for complex heterocyclic compounds. These studies not only provide insights into more efficient and versatile synthesis strategies but also contribute to the broader field of medicinal chemistry by enabling the rapid generation of analogs for biological evaluation (Nagaraju et al., 2013).
Mécanisme D'action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to have anti-proliferative effects, suggesting potential targets could be proteins involved in cell proliferation .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure-activity relationship (sar) studies of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives, it can be inferred that the compound might interact with its targets through key descriptors identified in these studies .
Biochemical Pathways
Given the anti-proliferative effects of similar compounds, it is plausible that the compound could affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Based on the anti-proliferative effects observed for similar compounds, it can be inferred that this compound might induce cell cycle arrest and apoptosis in cancer cells .
Orientations Futures
The future directions for research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives include further investigation of their roles in cancer therapy . There is a need for the discovery of highly potent and selective USP28 inhibitors with new chemotypes for pathologically investigating the roles of deubiquitinase .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6OS/c20-13-6-4-12(5-7-13)9-27-18-17(25-26-27)19(23-11-22-18)29-10-16(28)24-15-3-1-2-14(21)8-15/h1-8,11H,9-10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFJKULRQRAYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)




![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)
![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2891412.png)


